molecular formula C7H12O B12278606 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one

Katalognummer: B12278606
Molekulargewicht: 112.17 g/mol
InChI-Schlüssel: CSMMUZVOEXYHRZ-VDTYLAMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol This compound is characterized by a cyclobutyl ring substituted with a methyl group and an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-methylcyclobutanone with an appropriate reagent to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[(1R,2R)-2-methylcyclobutyl]ethan-1-one: A stereoisomer with different spatial arrangement of atoms.

    2-methylcyclobutanone: A precursor in the synthesis of the target compound.

    Cyclobutyl ethanone derivatives: Compounds with similar structural features but different substituents.

The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical and biological properties .

Eigenschaften

Molekularformel

C7H12O

Molekulargewicht

112.17 g/mol

IUPAC-Name

1-[(1S,2R)-2-methylcyclobutyl]ethanone

InChI

InChI=1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7+/m1/s1

InChI-Schlüssel

CSMMUZVOEXYHRZ-VDTYLAMSSA-N

Isomerische SMILES

C[C@@H]1CC[C@@H]1C(=O)C

Kanonische SMILES

CC1CCC1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.